molecular formula C14H24N2O6 B2545039 6-Oxa-1-azaspiro[3.4]octane hemioxalate CAS No. 1523571-99-4

6-Oxa-1-azaspiro[3.4]octane hemioxalate

Cat. No.: B2545039
CAS No.: 1523571-99-4
M. Wt: 316.354
InChI Key: UYHNJOQRRFVIHM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Chemistry

The study of spiro compounds dates back to the early 20th century, with initial synthetic efforts laying the groundwork for more complex applications. nih.gov Over the decades, advancements in synthetic methodologies have enabled the creation of a diverse array of spirocyclic systems, including those incorporating heteroatoms. This has been driven, in part, by the recognition that such structures can offer improved physicochemical properties, such as solubility and metabolic stability, which are crucial in the development of new chemical entities. nih.gov The increasing interest in compounds with a higher fraction of sp3-hybridized carbons, a measure of a molecule's three-dimensionality, has further propelled research into spirocyclic scaffolds. bldpharm.com

Structural Characteristics of Spiro[3.4]octane Systems

The spiro[3.4]octane core, which consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring joined by a single spiro-carbon, forms the backbone of the compound . This arrangement results in a rigid, well-defined three-dimensional structure.

The spiro[3.4]octane system is defined by its bicyclic nature, where the two rings are perpendicular to each other. This orthogonal orientation is a key feature of spirocycles and contributes to their unique conformational properties. The numbering of the atoms in the ring system follows specific IUPAC nomenclature rules, starting from the smaller ring.

The introduction of heteroatoms, such as oxygen and nitrogen, into the spiro[3.4]octane framework to create scaffolds like 6-Oxa-1-azaspiro[3.4]octane significantly influences the molecule's properties. The presence of an oxygen atom can impact factors like polarity and hydrogen bonding capabilities. The nitrogen atom, being basic, provides a handle for salt formation and can also participate in hydrogen bonding. This incorporation of heteroatoms is a key strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule. Azaspirocycles, in particular, have been shown to offer advantages such as increased solubility, higher basicity, and improved metabolic stability compared to their non-spirocyclic counterparts. nih.gov

Overview of 6-Oxa-1-azaspiro[3.4]octane Hemioxalate in Contemporary Chemical Research

6-Oxa-1-azaspiro[3.4]octane has emerged as a valuable building block in modern chemical research, particularly in the synthesis of more complex molecules for drug discovery. Its utility is demonstrated by its inclusion in various chemical supplier catalogs as a scaffold for creating diverse chemical libraries. The hemioxalate salt form is a common presentation for this compound, suggesting its importance for stability and handling. While specific research applications are often proprietary, the presence of this scaffold in screening libraries indicates its potential in identifying new biologically active agents.

Significance of Hemioxalate Salts in the Context of Amine-Containing Scaffolds

The formation of a salt is a common and critical step in the development of amine-containing compounds for pharmaceutical and research applications. The basic nitrogen atom in the 6-Oxa-1-azaspiro[3.4]octane scaffold readily reacts with an acid to form a salt. achemblock.com

The choice of the counter-ion is crucial and is often guided by the desire to achieve optimal physicochemical properties such as crystallinity, stability, and solubility. pharmtech.com Oxalic acid is a dicarboxylic acid that can form salts with amines. A hemioxalate salt indicates a 2:1 stoichiometric ratio of the amine to oxalic acid. nih.gov The selection of a counterion for salt formation is guided by the pKa difference between the amine and the acid; a difference of at least 2 pH units is generally preferred to ensure the formation of a stable salt. pharmtech.com The formation of a crystalline salt like a hemioxalate can improve the handling and purification of the compound, as well as its shelf-life and formulation properties. pharmtech.com

Properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHNJOQRRFVIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2.C1CNC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-99-4
Record name 6-Oxa-1-azaspiro[3.4]octane hemioxalate
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Synthetic Methodologies for the 6 Oxa 1 Azaspiro 3.4 Octane Moiety and Its Hemioxalate Salt

Diverse Synthetic Strategies for Azaspiro[3.4]octane and Oxa-azaspiro[3.4]octane Cores

The synthesis of azaspiro[3.4]octane and its oxygen-containing analogues involves a variety of sophisticated chemical reactions. These methods are designed to efficiently build the characteristic spirocyclic framework, which consists of a four-membered azetidine (B1206935) ring fused at a quaternary carbon to a five-membered tetrahydrofuran (B95107) ring.

Ring-Closing Reactions for Four-Membered and Five-Membered Rings

The formation of the constituent rings of the 6-Oxa-1-azaspiro[3.4]octane core often relies on intramolecular ring-closing reactions. The construction of the four-membered azetidine ring can be particularly challenging due to ring strain. Strategies such as the intramolecular aminolysis of epoxides have been developed as a viable method for creating the azetidine ring with an adjacent carbonyl group, which can serve as a handle for further modifications. nih.gov Lanthanide(III) triflates, for example, have been shown to catalyze the regioselective intramolecular aminolysis of specific cis-3,4-epoxy amines to yield azetidines. nih.gov

For the five-membered tetrahydrofuran ring, ring-closing metathesis (RCM) has proven to be an effective strategy for constructing spiro-oxetane compounds with a tetrahydrofuran core. nuph.edu.uaresearchgate.net This approach often involves the use of a Grubbs' catalyst to facilitate the cyclization of a diene precursor. nuph.edu.uaresearchgate.net Another common method is intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom with a suitable leaving group, such as a halide or mesylate, to form the azetidine ring. nih.gov

Approaches Utilizing Cycloaddition and Cyclization Reactions

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic systems. The [3+2] cycloaddition of nitrones with methylenelactams has been utilized to create 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the utility of this approach for building the core spirocyclic structure. researchgate.net Similarly, visible-light-promoted aza-Paterno-Büchi reactions, a type of [2+2] photocycloaddition, have been employed to access azetidine-containing compounds, showcasing the potential for photochemical methods in spirocycle synthesis. rsc.orgrsc.org

Cascade reactions, which involve a sequence of intramolecular transformations, offer an efficient route to complex molecules from simpler starting materials. whiterose.ac.uk These can be initiated by various means, including nucleophilic addition, to trigger a domino cyclization that assembles the spirocyclic system in a single synthetic operation. rsc.org For instance, a one-pot, three-component reaction involving isocyanides, acetylenic esters, and isoxazolone derivatives can generate intricate spiro architectures through a zwitterionic adduct. nih.gov

Stereoselective Synthesis of Enantiomerically Enriched 6-Oxa-1-azaspiro[3.4]octane Precursors

The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of enantiomerically enriched compounds a critical goal. For spirocyclic systems, controlling the stereochemistry of the spiro-center is a significant challenge. Asymmetric [4+2] annulation strategies, often catalyzed by palladium complexes with chiral ligands, have been successfully developed to access spirocyclic oxindoles with high diastereoselectivities and enantioselectivities. rsc.org Although not directly applied to 6-Oxa-1-azaspiro[3.4]octane in the provided sources, these methods highlight a general strategy for achieving stereocontrol in spirocycle synthesis. The stereochemical outcome of tandem cyclization reactions can be influenced by the structural rigidity of intermediates, where hydrogen bonding can direct the formation of a specific stereoisomer. rsc.org

Application of Metal-Catalyzed Transformations in Spirocycle Construction

Metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of spirocycles. santaisci.com These transformations often involve a Mizoroki-Heck-type reaction to generate a neopentylpalladium species, which then undergoes intramolecular C-H activation to form the spirocyclic core. santaisci.com This domino C-H activation approach allows for the modular synthesis of a diverse range of bis-heterocyclic spirocycles. santaisci.com

Palladium catalysis is also utilized in cascade reactions, such as the Narasaka-Heck/C-H activation/[4+2] annulation cascade, to assemble spirocyclic pyrrolines. nih.gov Furthermore, palladium-catalyzed intramolecular alkenylation has been used for the diastereoselective construction of 4,5-spirocycles. nih.gov Gold catalysts have also been employed for rare 4-exo-dig cyclizations in the synthesis of alkylidene azetidines, which are key four-membered ring structures. acs.orgnih.gov

Catalyst SystemReaction TypeSpirocycle FeatureReference
Palladium(II) Acetate / Chiral LigandAsymmetric [4+2] AnnulationSpirooxindole rsc.org
Pd(PPh3)4Mizoroki-Heck / C-H ActivationBis-heterocyclic [4.4] and [4.5] santaisci.com
Palladium(II) AcetateNarasaka-Heck/C-H activation/[4+2] annulationSpirocyclic pyrroline nih.gov
Gold(I) Chloride / Silver Triflate4-exo-dig CyclizationAlkylidene azetidine acs.orgnih.gov

Preparation and Derivatization of 6-Oxa-1-azaspiro[3.4]octane

The final stages of the synthesis involve the formation of the target spirocyclic amine and its conversion to a stable, crystalline salt, which is often preferred for handling and purification.

Synthesis Routes to the Spirocyclic Amine Precursor

The direct synthesis of the parent 6-Oxa-1-azaspiro[3.4]octane amine often proceeds from a protected precursor. For example, a common strategy involves the synthesis of a Boc-protected derivative, such as 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid. semanticscholar.org The synthesis of related azaspiro[3.4]octanes has been achieved through annulation strategies starting from readily available materials, involving either the formation of the cyclopentane (B165970) ring or the four-membered azetidine ring. rsc.org The Staudinger synthesis, involving the reaction of an imine with a ketene, has been used to create a 6-oxa-2-azaspiro[3.4]octan-1-one, which is a lactam precursor to the desired amine. researchgate.net The final deprotection step, typically under acidic conditions, yields the free amine, which can then be isolated as a salt.

Protecting Group Strategies for the Nitrogen Heteroatom

In the synthesis of complex nitrogen-containing heterocycles like the 6-oxa-1-azaspiro[3.4]octane moiety, the strategic use of protecting groups for the nitrogen atom is crucial. The high nucleophilicity and basicity of the amine functional group necessitate its masking to prevent unwanted side reactions during various synthetic transformations. The choice of a suitable protecting group is governed by several factors, including its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal to unveil the free amine. uchicago.edu

Commonly employed protecting groups for the nitrogen atom in the synthesis of spirocyclic amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as benzyl (B1604629) (Bn) groups. doi.orgmdpi.com Carbamate protecting groups are particularly advantageous due to their ability to decrease the nucleophilicity of the nitrogen atom and their stability across a wide range of reaction conditions. The Boc group, for instance, is typically stable to basic and nucleophilic reagents but can be readily cleaved under acidic conditions. The Cbz group offers an alternative that is stable to acidic conditions but can be removed via hydrogenolysis. doi.org

Table 1: Common Nitrogen Protecting Groups and Their Cleavage Conditions

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA, HCl)
Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic hydrogenolysis (H₂, Pd/C)
Benzyl Bn Benzyl bromide Catalytic hydrogenolysis (H₂, Pd/C)
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine)

Functionalization and Modification of the Spirocyclic Skeleton

The 6-oxa-1-azaspiro[3.4]octane skeleton serves as a versatile scaffold that can be further functionalized to generate a diverse range of derivatives. The inherent structural features of the spirocycle, including the nitrogen and oxygen heteroatoms and the carbon framework, provide multiple sites for chemical modification. These modifications are instrumental in exploring the structure-activity relationships of molecules containing this spirocyclic moiety.

One common strategy for functionalization involves reactions targeting the nitrogen atom of the azetidine ring. Following the removal of a protecting group, the secondary amine can undergo a variety of transformations, including N-alkylation, N-acylation, and reductive amination, to introduce a wide array of substituents. These modifications can significantly alter the physicochemical properties of the parent molecule.

Furthermore, the carbon skeleton of the spirocycle can be modified, although this often requires the incorporation of functional handles during the initial synthesis. For instance, the synthesis of spirocyclic precursors containing ester or keto functionalities allows for a broad scope of subsequent transformations. doi.org Esters can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. Ketones can serve as electrophilic sites for the addition of organometallic reagents, leading to the formation of tertiary alcohols and the introduction of new carbon-carbon bonds. doi.org Additionally, modern synthetic methods, such as radical transformations, can be employed to introduce functional groups like boronic esters onto the spirocyclic framework. nih.gov

Formation and Optimization of the 6-Oxa-1-azaspiro[3.4]octane Hemioxalate Salt

The formation of a salt is a common strategy employed in pharmaceutical development to improve the physicochemical properties of an active pharmaceutical ingredient, such as its solubility, stability, and bioavailability. The hemioxalate salt of 6-oxa-1-azaspiro[3.4]octane is formed through the reaction of the basic spirocyclic amine with oxalic acid.

Stoichiometric Considerations in Oxalate (B1200264) Salt Formation

The formation of the hemioxalate salt involves a specific stoichiometric ratio between the amine and oxalic acid. Oxalic acid is a dicarboxylic acid, meaning it has two acidic protons that can be donated. The term "hemioxalate" indicates that the salt is formed from a 2:1 molar ratio of the base (6-oxa-1-azaspiro[3.4]octane) to the acid (oxalic acid). nih.govachemblock.com In this arrangement, one molecule of oxalic acid reacts with two molecules of the spirocyclic amine.

The precise stoichiometry of the salt formed depends on several factors, including the pKa values of the amine and the two acidic protons of oxalic acid, the solvent system used for the salt formation, and the concentration of the reactants. sciencemadness.org The reaction between a secondary amine and oxalic acid typically results in the formation of the amine oxalate salt. sciencemadness.org By carefully controlling the stoichiometry of the reactants, it is possible to selectively crystallize the desired hemioxalate salt. For instance, adding a stoichiometric amount of the amine freebase to a solution of anhydrous oxalic acid can lead to the precipitation of the oxalate salt. sciencemadness.org

Crystalline Salt Formation and Polymorphism Studies

The formation of a crystalline salt is highly desirable as it generally imparts better stability and handling properties compared to an amorphous form. The this compound salt is typically isolated as a crystalline solid. The process of crystallization involves the dissolution of the amine and oxalic acid in a suitable solvent, followed by a change in conditions (e.g., cooling, addition of an anti-solvent) to induce the formation of a supersaturated solution from which the salt crystals precipitate.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While specific polymorphism studies on this compound are not extensively documented in the public domain, it is a critical aspect of pharmaceutical development for any crystalline salt. google.com The identification and characterization of different polymorphic forms are essential to ensure the consistent quality and performance of the final product.

Recrystallization and Purification Techniques for Hemioxalate Salts

Recrystallization is a fundamental technique used to purify solid compounds. wikipedia.org For hemioxalate salts, this process typically involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. google.com The solution is then slowly cooled to allow for the gradual formation of crystals of the pure salt, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the salt well at high temperatures but poorly at low temperatures. ijddr.in

Other purification techniques that can be employed include filtration to separate the crystalline solid from the liquid phase and washing the isolated crystals with a small amount of cold solvent to remove any residual impurities. wikipedia.org In some cases, if the salt fails to crystallize and instead forms an oil, techniques such as azeotropic distillation with a solvent like toluene (B28343) can be used to remove residual water, which may be inhibiting crystallization. sciencemadness.org

Table 2: Common Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Notes
Water 100 High Good for polar salts, but its high boiling point can sometimes be problematic.
Ethanol (B145695) 78 Medium-High A versatile solvent, often used in mixtures with water or other organic solvents.
Methanol (B129727) 65 Medium-High Similar to ethanol but more volatile.
Acetone 56 Medium A good solvent for many organic compounds, often used for washing crystals.
Ethyl Acetate 77 Medium-Low A less polar solvent, often used as an anti-solvent.

Factors Influencing the Crystallization Process of Spirocyclic Hemioxalates

The crystallization of spirocyclic hemioxalates is a complex process influenced by a multitude of factors. Understanding and controlling these factors are key to obtaining a crystalline product with the desired properties.

Solvent System: The choice of solvent is paramount. The solubility of the hemioxalate salt in the chosen solvent system will dictate the yield and purity of the crystalline product. The use of solvent mixtures can be particularly effective in fine-tuning the solubility characteristics. wikipedia.orgijddr.in

Temperature and Cooling Rate: The temperature at which the crystallization is performed and the rate of cooling significantly affect the crystal size and morphology. Slow cooling generally promotes the formation of larger, more well-defined crystals, whereas rapid cooling can lead to the precipitation of smaller crystals or an amorphous solid.

Concentration: The concentration of the salt in the solution must be carefully controlled. A supersaturated solution is required for crystallization to occur, but a solution that is too highly concentrated may lead to rapid precipitation and the inclusion of impurities.

Presence of Impurities: Impurities can inhibit crystallization or alter the crystal habit. It is therefore essential to use starting materials of high purity for the salt formation.

Agitation: The level of agitation or stirring during the crystallization process can influence the crystal size distribution.

The rigid and three-dimensional nature of the spirocyclic skeleton itself can also play a role in the crystallization process, potentially facilitating the formation of well-ordered crystal lattices.

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed experimental data for the advanced spectroscopic and diffraction-based structural characterization of this compound is not publicly available. As a result, it is not possible to provide a scientifically accurate article that adheres to the specific requirements of the requested outline.

The generation of an article with the specified level of detail, including comprehensive ¹H and ¹³C NMR analysis, two-dimensional NMR connectivity, stereochemical elucidation, high-resolution mass spectrometry for molecular formula verification, and X-ray crystallography for solid-state structure, necessitates access to primary research data. Without this foundational information, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Information available from commercial suppliers and chemical databases is limited to basic properties such as molecular formula (C₁₄H₂₄N₂O₆) and molecular weight, which is insufficient for the in-depth analysis required by the article's outline. Searches for the free base, 6-Oxa-1-azaspiro[3.4]octane, and its derivatives in scientific and patent literature also failed to yield the specific experimental spectra and crystallographic data needed to populate the requested sections.

Therefore, until such time as the detailed structural characterization of this compound is published in the scientific literature, it is not feasible to generate the requested article.

Advanced Spectroscopic and Diffraction Based Structural Characterization

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Determination of Three-Dimensional Molecular Geometry

The azetidine (B1206935) ring, a four-membered heterocycle, is known to adopt a puckered conformation to relieve ring strain. researchgate.net The degree of puckering can be influenced by the substituents and the crystalline environment. The tetrahydrofuran (B95107) ring, a five-membered heterocycle, is flexible and can adopt various conformations, most commonly the envelope or twist forms. The spiro linkage introduces significant conformational rigidity to the entire molecule.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles within the Spiro System

Detailed analysis of the internal coordinates of the 6-oxa-1-azaspiro[3.4]octane cation can be performed once a crystal structure is determined. Based on data from similar structures, typical bond lengths and angles can be predicted.

The azetidinium ring is expected to have C-N bond lengths in the range of 1.48-1.52 Å and C-C bond lengths around 1.53-1.55 Å. The internal bond angles in a four-membered ring are constrained to be close to 90°, leading to significant angle strain. researchgate.net

The tetrahydrofuran ring will exhibit C-O bond lengths of approximately 1.43 Å and C-C bond lengths around 1.52-1.54 Å. The bond angles are expected to be closer to the ideal tetrahedral angle of 109.5°. Torsional angles define the specific conformation (puckering) of each ring.

Table 1: Predicted Bond Lengths and Angles for the 6-Oxa-1-azaspiro[3.4]octane Cation

Parameter Atom 1 Atom 2 Atom 3 Typical Value
Bond Length (Å) C (azetidine) N+ 1.48 - 1.52
Bond Length (Å) C (azetidine) C 1.53 - 1.55
Bond Length (Å) C (THF) O ~1.43
Bond Length (Å) C (THF) C 1.52 - 1.54
Bond Angle (°) C N+ C ~90
Bond Angle (°) C C C (azetidine) ~90
Bond Angle (°) C O C (THF) ~108

Note: These are representative values and the actual parameters may vary.

Characterization of Hydrogen-Bonding Networks and Supramolecular Architectures in the Hemioxalate Crystal

The N+-H group of the azetidinium cation acts as a hydrogen bond donor, forming strong interactions with the carboxylate oxygen atoms of the hemioxalate anions (N+-H···O). duke.edu The hemioxalate anion itself can act as both a hydrogen bond donor (from its carboxylic acid group) and an acceptor (from its carboxylate and carbonyl oxygens), leading to the formation of chains or sheets of anions linked by O-H···O hydrogen bonds. nih.gov These anionic networks are then interconnected by the spirocyclic cations, resulting in a complex three-dimensional structure. journalspress.com The ether oxygen of the tetrahydrofuran ring could also potentially act as a weak hydrogen bond acceptor.

Absolute Configuration Determination of Chiral Centers

The spirocyclic carbon atom in 6-oxa-1-azaspiro[3.4]octane is a chiral center. Determining the absolute configuration (R or S) of this center is critical for understanding its biological activity. While X-ray crystallography with anomalous dispersion is the gold standard for determining absolute configuration, other spectroscopic methods can also be employed. mdpi.com For chiral amines, derivatization with a chiral agent followed by NMR spectroscopy is a common technique. libretexts.org Vibrational circular dichroism (VCD) is another powerful method that can determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Chromatographic Methods for Purity and Stereoisomeric Purity Assessment

Chromatographic techniques are indispensable for assessing the chemical and stereoisomeric purity of 6-oxa-1-azaspiro[3.4]octane hemioxalate.

Method Development for High-Performance Liquid Chromatography (HPLC)

An HPLC method for the purity assessment of the polar and basic this compound would likely employ a reversed-phase column with a polar-embedded or polar-endcapped stationary phase to ensure adequate retention. chromatographyonline.comfishersci.com Due to the basic nature of the amine, peak tailing can be an issue on standard silica-based columns. This can be mitigated by using a mobile phase with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and a pH that ensures the analyte is in a consistent protonation state. nih.gov A gradient elution with an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely be necessary to elute the compound with a good peak shape in a reasonable time. nih.gov Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). sielc.com

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column Polar-embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm or MS

| Injection Volume | 5 µL |

Note: This is a starting point for method development and would require optimization.

Chiral HPLC for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a sample of 6-oxa-1-azaspiro[3.4]octane, a chiral HPLC method is required. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral amines. nih.govyakhak.orgresearchgate.net The separation can be performed in normal-phase, polar organic, or reversed-phase mode. mdpi.com

For a polar amine like 6-oxa-1-azaspiro[3.4]octane, a normal-phase or polar organic mobile phase might provide better selectivity. A typical normal-phase mobile phase would consist of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695). yakhak.org Small amounts of an amine additive (e.g., diethylamine) are often added to the mobile phase to improve peak shape and reduce interactions with residual silanols on the stationary phase. researchgate.net The choice of the specific polysaccharide-based CSP and the mobile phase composition would need to be screened to achieve baseline separation of the enantiomers. sigmaaldrich.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method Parameters

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Note: This is a starting point and requires optimization for the specific compound.

Conformational Analysis and Stereochemical Control in 6 Oxa 1 Azaspiro 3.4 Octane Systems

Conformational Preferences of the Spiro[3.4]octane Ring System

The tetrahydrofuran (B95107) ring typically adopts a non-planar envelope or twist conformation to minimize torsional strain. In the context of a spirocycle, the fusion to the azetidine (B1206935) ring is expected to influence this preference. Computational studies on analogous spirocyclic systems suggest that the five-membered ring can exist in several low-energy conformations, with the energy barriers between them being relatively small.

Table 1: Calculated Conformational Data for Analogous Spirocyclic Ring Systems

Analogous SystemRingConformationKey Dihedral Angle (°)Relative Energy (kcal/mol)
Spiro[3.4]octaneCyclopentane (B165970)EnvelopeC1-C2-C3-C4 = 35.20.0
TwistC1-C2-C3-C4 = 25.80.5
N-Boc-2-azaspiro[3.3]heptaneAzetidinePuckeredC1-N2-C3-C4 = 20.10.0

Note: This table presents representative data from computational studies on analogous spirocyclic systems to illustrate typical conformational parameters. Data for 6-Oxa-1-azaspiro[3.4]octane is not available in the literature.

Strategies for Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of 6-oxa-1-azaspiro[3.4]octane requires precise control over the formation of the spirocyclic core. Both diastereoselective and enantioselective strategies have been developed for the synthesis of related spiro-heterocycles.

Diastereoselective Synthesis: Diastereoselectivity can be achieved by employing substrate-controlled or reagent-controlled methods. In substrate-controlled approaches, existing stereocenters in the starting material guide the formation of the new stereocenter at the spiro-carbon. For instance, a chiral precursor can direct the cyclization to favor one diastereomer over the other.

Reagent-controlled diastereoselective syntheses often involve the use of chiral auxiliaries or catalysts. One common strategy is the [3+2] cycloaddition reaction, where a nitrile ylide or an azomethine ylide reacts with an alkene. The stereochemical outcome of such reactions can be influenced by the directing groups on the reactants. For the synthesis of oxa-azaspiro[3.4]octanes, an intramolecular cyclization of a suitably functionalized precursor is a viable diastereoselective approach. clockss.org

Enantioselective Synthesis: Enantioselective synthesis of spirocycles is a significant challenge and is often accomplished using chiral catalysts. Asymmetric catalysis can be employed in key bond-forming reactions that establish the stereochemistry of the spirocenter. For instance, enantioselective intramolecular cyclizations catalyzed by chiral transition metal complexes or organocatalysts have proven effective in the synthesis of various spiro-heterocycles. researchgate.net

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds containing azetidine rings. These catalysts can effectively control the stereochemistry of intramolecular cyclization reactions.

Table 2: Examples of Catalytic Systems for Enantioselective Spirocycle Synthesis

Reaction TypeCatalyst TypeChiral Ligand/CatalystProduct TypeEnantiomeric Excess (ee)
Intramolecular AlkylationPhase-TransferCinchona Alkaloid DerivativeSpiro-azetidineUp to 98%
[3+2] CycloadditionOrganocatalystChiral Phosphoric AcidSpiro-pyrrolidineUp to 95%
Metal-Catalyzed CyclizationRhodium(II)Chiral CarboxylateSpiro-lactoneUp to 99%

Note: This table provides examples of catalytic systems used in the enantioselective synthesis of analogous spirocyclic compounds and does not represent the direct synthesis of 6-Oxa-1-azaspiro[3.4]octane.

Impact of Substituents on Ring Conformation and Stereochemical Outcome

The introduction of substituents onto the 6-oxa-1-azaspiro[3.4]octane skeleton can have a profound impact on both the conformational preferences of the rings and the stereochemical outcome of synthetic reactions.

Impact on Ring Conformation: Substituents can influence the puckering of the tetrahydrofuran and azetidine rings through steric and electronic effects. A bulky substituent on the azetidine nitrogen, for example, may favor a specific puckered conformation to minimize steric interactions. Similarly, substituents on the tetrahydrofuran ring can alter its envelope or twist preference. These conformational changes can be predicted using computational modeling and verified experimentally through NMR studies. nih.gov The analysis of homonuclear coupling constants and chemical shifts can provide detailed insights into the preferred conformations of substituted derivatives. nih.gov

Impact on Stereochemical Outcome: Substituents play a crucial role in directing the stereochemical course of reactions that form the spirocyclic framework. In diastereoselective syntheses, the size and electronic nature of a substituent can enhance the facial selectivity of a cyclization reaction, leading to a higher diastereomeric ratio. For instance, a coordinating substituent can chelate to a metal catalyst, directing the reaction to proceed from a specific face of the molecule.

In enantioselective catalysis, the interaction between the substituents on the substrate and the chiral catalyst is critical for achieving high levels of stereocontrol. The precise positioning of substituents can either enhance or diminish the effectiveness of the chiral catalyst in differentiating between the two enantiotopic transition states. Therefore, a careful choice of substituents is essential for the successful stereoselective synthesis of complex 6-oxa-1-azaspiro[3.4]octane derivatives.

Computational and Theoretical Studies on 6 Oxa 1 Azaspiro 3.4 Octane Hemioxalate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and thermodynamic stability of a molecule. researchgate.netnih.gov For 6-Oxa-1-azaspiro[3.4]octane hemioxalate, DFT would be used to perform geometry optimization, calculating the lowest energy conformation of the protonated spirocyclic cation and the hemioxalate anion. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a range of electronic properties can be determined. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for assessing the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of chemical stability. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the regions most susceptible to electrophilic and nucleophilic attack, highlighting the charge distribution and potential sites for intermolecular interactions. researchgate.net

Additional insights can be gained from Mulliken charge analysis, which distributes the total charge among the atoms in the molecule, and the calculation of descriptors such as the dipole moment, ionization potential, and electron affinity. researchgate.net These parameters are invaluable for understanding the molecule's polarity and reactivity.

Table 1: Illustrative DFT-Calculated Properties for 6-Oxa-1-azaspiro[3.4]octane Cation This data is hypothetical and representative of typical DFT outputs for similar molecules.

PropertyHypothetical ValueSignificance
Total Energy -440.123 HartreesIndicates the thermodynamic stability of the optimized structure.
HOMO Energy -7.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy 1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 8.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.2 DebyeQuantifies the overall polarity of the molecule, influencing solubility and interactions.
Mulliken Charge on N -0.45 eIndicates the partial negative charge on the nitrogen atom, a likely site for protonation.
Mulliken Charge on O -0.52 eIndicates the partial negative charge on the oxygen atom.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov An MD simulation of this compound, typically in a simulated aqueous environment, would reveal its conformational flexibility and interactions with solvent molecules.

The simulation would begin with the DFT-optimized structure placed in a box of water molecules. By solving Newton's equations of motion for every atom over a series of time steps (femtoseconds), a trajectory is generated that describes how the molecule moves, vibrates, and rotates. mdpi.com Analysis of this trajectory can provide crucial information on the stability of the spirocyclic ring system, the persistence of the ionic interaction between the cation and the hemioxalate anion, and the formation of hydrogen bonds with surrounding water molecules.

Key metrics derived from MD simulations include the root-mean-square deviation (RMSD), which measures the average change in atomic positions from the initial structure, indicating conformational stability. nih.gov The root-mean-square fluctuation (RMSF) can highlight which parts of the molecule are most flexible. nih.gov Such simulations are essential for understanding how the molecule behaves in a more realistic, dynamic biological context.

Table 2: Typical Parameters for an MD Simulation of this compound This table describes a typical setup for an MD simulation.

ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, or OPLSA set of parameters to describe the potential energy of the system's atoms.
Solvent Model TIP3P or SPC/E WaterExplicitly models the aqueous environment.
System Size ~10,000 atoms (solute + solvent)Defines the simulation box size.
Simulation Time 100-200 nanosecondsThe duration over which the system's dynamics are simulated.
Temperature 300 KSimulates physiological temperature.
Pressure 1 atmSimulates standard atmospheric pressure.
Primary Analysis RMSD, RMSF, Hydrogen Bond AnalysisTo assess stability, flexibility, and solvent interactions.

In Silico Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. mdpi.com By combining DFT with appropriate theoretical models, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for 6-Oxa-1-azaspiro[3.4]octane.

For NMR prediction, the GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate the ¹³C and ¹H chemical shifts. researchgate.net These predicted values can be compared with experimental data to confirm the proposed structure and stereochemistry. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging. researchgate.net

Similarly, the vibrational frequencies corresponding to IR spectroscopy can be calculated. This involves computing the second derivatives of the energy with respect to atomic positions. The resulting frequencies and their intensities can be used to generate a theoretical IR spectrum, which is invaluable for identifying characteristic functional group vibrations and confirming the molecule's identity.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for the 6-Oxa-1-azaspiro[3.4]octane Core This data is hypothetical, intended to demonstrate the utility of in silico NMR prediction.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (Spiro) 85.284.5
C2 (CH2-N) 52.151.8
C3 (CH2) 35.836.2
C4 (CH2) 35.836.2
C5 (CH2-N) 52.151.8
C7 (CH2-O) 70.469.9
C8 (CH2-O) 70.469.9

Computational Exploration of Chemical Space for Spirocyclic Derivatives

Spirocyclic scaffolds are of great interest in drug discovery because their rigid, three-dimensional nature allows for precise orientation of substituents into protein binding pockets, potentially improving potency and selectivity. tandfonline.comresearchgate.net Computational chemistry provides powerful tools to explore the chemical space around the 6-Oxa-1-azaspiro[3.4]octane core to design new derivatives with optimized properties.

This exploration often begins with the creation of a virtual library of compounds, where different functional groups are systematically added to the core scaffold. For each derivative in this library, a range of physicochemical and drug-like properties (e.g., logP, molecular weight, polar surface area) can be rapidly calculated.

Following this, techniques like high-throughput virtual screening (HTVS) and molecular docking can be employed to predict the binding affinity of these derivatives against a specific biological target. This process allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.govtandfonline.com By leveraging computational models, researchers can efficiently navigate the vast chemical space of spirocyclic derivatives to identify candidates with the highest potential for therapeutic development.

Table 4: Hypothetical Virtual Screening Data for Derivatives of 6-Oxa-1-azaspiro[3.4]octane This table illustrates how computational screening can be used to evaluate and prioritize potential drug candidates.

DerivativeModificationPredicted Docking Score (kcal/mol)Calculated logPLipinski's Rule of 5 Violations
Parent H at N-1-6.50.80
Deriv-01 Benzyl (B1604629) at N-1-8.22.50
Deriv-02 4-Fluorobenzyl at N-1-8.52.70
Deriv-03 Phenylsulfonyl at N-1-7.92.10
Deriv-04 3-Pyridyl at N-1-7.81.20

Utility of 6 Oxa 1 Azaspiro 3.4 Octane Hemioxalate in Advanced Chemical Synthesis

Role as a Versatile Spirocyclic Building Block

6-Oxa-1-azaspiro[3.4]octane is a heterocyclic compound featuring a four-membered azetidine (B1206935) ring fused to a five-membered tetrahydrofuran (B95107) ring at a shared carbon atom. This unique arrangement makes it a privileged building block in drug discovery due to its inherent 3D character, conformational rigidity, and potential for improved metabolic stability compared to simpler, non-spirocyclic analogs. researchgate.netresearchgate.net The hemioxalate salt form ensures stability and ease of handling for synthetic applications. The structure provides multiple vectors for chemical modification, allowing for its strategic insertion into larger molecules to fine-tune their properties. nih.gov

The utility of 6-Oxa-1-azaspiro[3.4]octane lies in its function as a multifunctional module that can be readily incorporated into more complex molecular frameworks. researchgate.net Synthetic chemists leverage the nitrogen atom of the azetidine ring as a primary point for diversification. Through reactions such as N-arylation, N-alkylation, and amide bond formation, the spirocycle can be appended to a wide variety of parent structures. This process allows for the systematic modification of a lead compound, introducing the spirocyclic motif as a bioisosteric replacement for other common heterocyclic rings like piperidine (B6355638) or morpholine (B109124). bldpharm.comresearchgate.net The introduction of this rigid, sp3-rich cassette can favorably alter a molecule's conformation, locking it into a bioactive shape that enhances binding affinity to its biological target. mdpi.comrmit.edu.vn

A primary driver for the use of spirocycles in drug discovery is the need to move beyond flat, aromatic structures, which are often associated with poor solubility and metabolic liabilities. nih.gov 6-Oxa-1-azaspiro[3.4]octane exemplifies the "escape from flatland" concept by introducing a high fraction of sp3-hybridized carbons (Fsp3) into a molecule. bldpharm.comnih.gov The quaternary spiro-carbon forces the connected rings into perpendicular orientations, creating a defined three-dimensional architecture. bldpharm.com This inherent 3D topology allows medicinal chemists to explore previously inaccessible regions of chemical space, leading to the discovery of compounds with novel biological activities and improved intellectual property positions. researchgate.netresearchgate.netnih.gov The defined exit vectors from the spirocyclic core enable a more precise and predictable exploration of the space surrounding a target's binding pocket. rmit.edu.vn

Strategic Applications in Scaffold Assembly for Diversified Libraries

The design and synthesis of compound libraries for high-throughput screening are cornerstones of modern drug discovery. 6-Oxa-1-azaspiro[3.4]octane hemioxalate is an ideal scaffold for this purpose. Its structure features distinct points for orthogonal diversification, allowing for the rapid, parallel synthesis of a large number of related analogs. nih.gov A common strategy involves using the nitrogen atom as one diversification point while introducing functionality on the tetrahydrofuran ring as a second. This approach was highlighted in the development of a series of novel racemic spirocyclic scaffolds intended for creating compound libraries. nih.gov By systematically varying the substituents at these positions, chemists can generate a library of compounds that explores a wide range of steric and electronic properties, increasing the probability of identifying a hit against a specific biological target. researchgate.netresearchgate.net The use of such building blocks is also becoming critical in advanced applications like DNA-Encoded Library Technology (DELT), where novel 3D structures are highly sought after. rsc.orgrsc.org

Comparative Analysis with Other Spirocyclic Heterocyclic Building Blocks

The value of 6-Oxa-1-azaspiro[3.4]octane is best understood in comparison to other spirocyclic heterocyclic building blocks used in medicinal chemistry. Its properties are a direct result of its specific ring combination—an azetidine and a tetrahydrofuran.

Compared to the smaller 2-oxa-6-azaspiro[3.3]heptane , which consists of two four-membered rings (azetidine and oxetane), the [3.4]octane system possesses a less-strained five-membered ring. researchgate.netresearchgate.net While the highly strained spiro[3.3]heptane motif can offer greater rigidity, the spiro[3.4]octane system may provide more synthetically accessible derivatives and subtly different spatial arrangements of substituents. The incorporation of an oxygen atom into the spirocyclic core, as seen in both 6-oxa-1-azaspiro[3.4]octane and other oxa-spirocycles, has been shown to dramatically improve aqueous solubility and lower lipophilicity compared to their all-carbon counterparts. rsc.org

When compared to azaspiro[4.5]decanes (a five-membered and a six-membered ring), the 6-oxa-1-azaspiro[3.4]octane scaffold is more compact and contains a higher degree of ring strain due to the four-membered azetidine ring. This compactness can be advantageous for fitting into smaller binding pockets. Furthermore, its physicochemical properties differ significantly from purely nitrogen-containing spirocycles like 2,6-diazaspiro[3.3]heptane or 2,7-diazaspiro[4.4]nonane . The presence of the ether oxygen in the tetrahydrofuran ring of 6-oxa-1-azaspiro[3.4]octane acts as a hydrogen bond acceptor and generally leads to increased polarity and solubility compared to the corresponding diaza-spirocycles. rsc.org

The following table provides a comparative overview of selected spirocyclic building blocks:

Feature6-Oxa-1-azaspiro[3.4]octane2-Oxa-6-azaspiro[3.3]heptane1-Oxa-7-azaspiro[4.5]decane2,6-Diazaspiro[3.3]heptane
Ring System Azetidine-TetrahydrofuranAzetidine-OxetanePiperidine-TetrahydrofuranAzetidine-Azetidine
Ring Sizes 4-membered, 5-membered4-membered, 4-membered6-membered, 5-membered4-membered, 4-membered
Key Attribute Balanced rigidity and solubilityHigh rigidity, compactLess strained, piperidine bioisostereSymmetrical, piperazine (B1678402) bioisostere
Solubility Impact Oxygen atom enhances solubility. rsc.orgOxygen atom enhances solubility.Oxygen atom enhances solubility.Generally less soluble than oxa-analogs
Common Use Novel 3D scaffold, morpholine analog. bldpharm.comresearchgate.netRigid scaffold, piperidine/morpholine analog. bldpharm.comBuilding block for diversified libraries. nih.govBioisostere for piperazine. researchgate.net

This comparative analysis demonstrates that 6-oxa-1-azaspiro[3.4]octane occupies a unique niche, offering a valuable combination of three-dimensionality, improved physicochemical properties, and synthetic tractability.

Future Directions in the Synthetic Application of 6-Oxa-1-azaspiro[3.4]octane Derivatives

The future application of 6-oxa-1-azaspiro[3.4]octane and its derivatives is poised for significant growth, driven by the relentless demand for structurally novel and patentable drug candidates. A major trend is the development of new synthetic methodologies to create more complex and stereochemically defined versions of this scaffold. Enantioselective syntheses will be crucial to access single-enantiomer building blocks, allowing for more precise structure-activity relationship (SAR) studies and reducing the potential for off-target effects associated with racemic drugs.

Furthermore, the incorporation of 6-oxa-1-azaspiro[3.4]octane derivatives into advanced drug discovery platforms, such as DNA-encoded libraries (DELs) and fragment-based screening, is expected to increase. rsc.orgnih.gov The scaffold's rigidity and well-defined exit vectors make it an excellent starting point for fragment elaboration. There is also growing interest in using spirocycles as platforms for developing proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities that require precise spatial orientation of different functional groups. As synthetic methods become more robust, the strategic deployment of the 6-oxa-1-azaspiro[3.4]octane core will continue to enable the exploration of new frontiers in chemical biology and medicinal chemistry.

Q & A

Q. Q1. What are the validated synthetic routes for 6-Oxa-1-azaspiro[3.4]octane hemioxalate, and how can purity (>95%) be ensured during synthesis?

Answer:

  • Synthetic Routes : Cycloaddition reactions or oxidative spiroannulation are commonly employed. For example, coupling oxazole precursors with cyclic ketones under catalytic conditions (e.g., Lewis acids) can yield the spiro scaffold. Hemioxalate formation typically involves stoichiometric oxalic acid addition under controlled pH .
  • Purity Assurance : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–260 nm to monitor byproducts. Recrystallization in ethanol/water (3:1 v/v) improves purity. Purity >95% requires iterative solvent optimization and post-synthetic derivatization checks .

Q. Q2. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly to distinguish hemioxalate coordination modes?

Answer:

  • FT-IR : Confirm oxalate binding via carboxylate stretches (asymmetric: ~1600 cm⁻¹, symmetric: ~1400 cm⁻¹).
  • NMR : ¹H and ¹³C NMR resolve spirocyclic geometry (e.g., coupling constants for axial vs. equatorial protons). ¹H-¹⁵N HMBC can confirm azaspiro nitrogen environments .
  • XRD : Single-crystal XRD is critical for resolving oxalate protonation states (hemioxalate vs. full oxalate) and hydrogen-bonding networks .

Q. Q3. How can researchers design stability studies for this compound under varying storage conditions?

Answer:

  • Experimental Design : Use factorial design (temperature: 4°C, 25°C, 40°C; humidity: 60% RH, 75% RH) with time points (0, 1, 3, 6 months). Monitor degradation via HPLC peak area reduction .
  • Kinetic Analysis : Apply Arrhenius modeling to predict shelf life. For humidity sensitivity, use dynamic vapor sorption (DVS) to quantify hygroscopicity .

Advanced Research Questions

Q. Q4. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect) be resolved methodologically?

Answer:

  • Replication Framework : Standardize assay conditions (e.g., buffer pH, co-solvents) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding .
  • Error Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) to identify anomalous data. Cross-validate with in silico docking (e.g., AutoDock Vina) to reconcile structural-activity mismatches .

Q. Q5. What computational strategies are recommended to model the spirocyclic conformation’s impact on pharmacokinetic properties?

Answer:

  • Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to explore spiro ring puckering and its effect on solubility.
  • ADME Prediction : Tools like SwissADME predict logP and membrane permeability. Adjust parameters for hemioxalate’s ionic character, which may alter bioavailability .

Q. Q6. How can researchers optimize catalytic asymmetric synthesis of this compound while minimizing diastereomer formation?

Answer:

  • Chiral Catalysts : Screen chiral phosphine ligands (e.g., BINAP derivatives) in palladium-catalyzed spirocyclization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic Control : Lower reaction temperatures (<0°C) and gradual reagent addition reduce thermodynamic diastereomer formation. Use DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent polarity) .

Q. Q7. What methodological frameworks are essential for integrating this compound into broader theoretical models of spirocyclic drug design?

Answer:

  • Conceptual Alignment : Link to spirocyclic SAR (structure-activity relationship) theories, such as the "conformational restriction hypothesis" for target engagement. Use cheminformatics tools (e.g., Matched Molecular Pair Analysis) to compare with analogous spiro scaffolds .
  • Validation : Apply Hansch analysis to quantify physicochemical contributions (e.g., logD, polar surface area) to activity. Cross-reference with crystallographic data to validate docking poses .

Methodological Guidance for Data Interpretation

Q. Q8. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic Bridging : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify bioavailability barriers. Use PBPK modeling to scale in vitro IC50 to in vivo doses .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in target organs via autoradiography or LC-MS/MS .

Q. Q9. What statistical approaches are recommended for analyzing non-linear dose-response relationships in toxicity studies?

Answer:

  • Model Selection : Fit data to sigmoidal (Hill equation) or biphasic models (e.g., hormetic response). Use AIC/BIC criteria to select the best-fit model .
  • Uncertainty Quantification : Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals for LD50/NOAEL values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.